(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate
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Overview
Description
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate typically involves the use of tert-butyl esters and pyrrolidine derivatives. One common method involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with methanol under acidic conditions to introduce the methoxy group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study cellular processes and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-methylpyrrolidine-1,3-dicarboxylate
Uniqueness
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-3-methoxypyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(8-13,17-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROZMSABTZUTD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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